molecular formula C9H10IN2Na3O12P2 B13838666 5-Iodo-UDP trisodium salt

5-Iodo-UDP trisodium salt

Cat. No.: B13838666
M. Wt: 596.00 g/mol
InChI Key: QWGVSYFNEAILDQ-FCIXCQMASA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-UDP trisodium salt typically involves the iodination of uridine derivatives followed by phosphorylation. The general steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Iodo-UDP trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

5-Iodo-UDP trisodium salt exerts its effects primarily through the activation of the P2Y6 receptor . The mechanism involves:

Properties

Molecular Formula

C9H10IN2Na3O12P2

Molecular Weight

596.00 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1

InChI Key

QWGVSYFNEAILDQ-FCIXCQMASA-K

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]

Origin of Product

United States

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